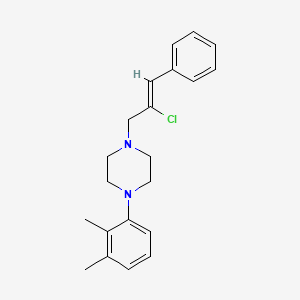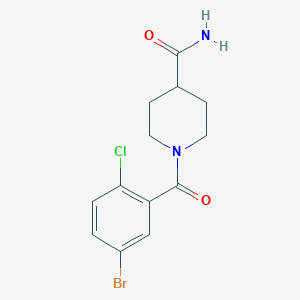![molecular formula C18H19N3O4 B5714993 N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions such as hypertension, congestive heart failure, and edema. The chemical formula of Furosemide is C12H11ClN2O5S, and its molecular weight is 330.74 g/mol.
作用機序
N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide acts by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, which leads to increased excretion of sodium, chloride, and water in the urine. This results in a decrease in blood volume and a reduction in blood pressure. This compound also inhibits the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases urine output and decreases fluid retention, which can lead to a decrease in blood volume and blood pressure. This compound also increases the excretion of potassium ions, which can lead to hypokalemia. This compound can also cause metabolic alkalosis by increasing the excretion of bicarbonate ions.
実験室実験の利点と制限
N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide has several advantages for lab experiments. It is a potent diuretic drug that can be used to induce diuresis in animal models. This compound can also be used to study the effects of diuretics on renal function and electrolyte balance. However, this compound has some limitations for lab experiments. It can cause significant changes in electrolyte balance, which can affect the results of experiments. This compound can also cause metabolic alkalosis, which can affect the pH of the blood and other body fluids.
将来の方向性
For the study of N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide include studying its effects on the gut microbiota, immune system, and developing new formulations with improved pharmacokinetic properties.
合成法
N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide can be synthesized by the reaction of 4-chlorobenzoic acid with ethyl glycinate hydrochloride to form N-(4-carboxyphenyl)glycine ethyl ester. This intermediate is then treated with thionyl chloride to form N-(4-chlorophenyl)glycine ethyl ester. The next step involves the reaction of N-(4-chlorophenyl)glycine ethyl ester with 2-furoyl chloride to form this compound, which is the final product.
科学的研究の応用
N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been extensively studied for its therapeutic effects on various medical conditions. It has been shown to be effective in the treatment of hypertension, congestive heart failure, and edema. This compound works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys, which leads to increased urine output and decreased fluid retention. This compound has also been studied for its potential use in the treatment of acute kidney injury, chronic kidney disease, and pulmonary edema.
特性
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-13(22)19-15-6-4-14(5-7-15)17(23)20-8-10-21(11-9-20)18(24)16-3-2-12-25-16/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIFGPADPZGSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)



![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)



![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)
![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)